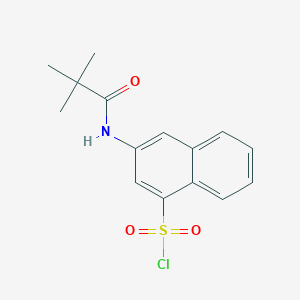

![molecular formula C20H17FN4O2S B2379998 N-(2-(2-(2-fluorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-4-metoxibenzamida CAS No. 895788-68-8](/img/structure/B2379998.png)

N-(2-(2-(2-fluorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-4-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

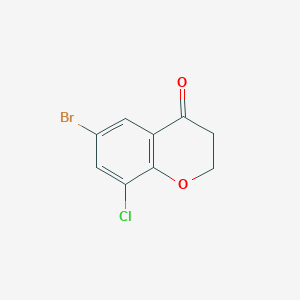

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Diseño de Fármacos

La combinación de piridina y tiazol en un único andamiaje crea interesantes sistemas heterocíclicos condensados conocidos como tiazolopiridinas. Estos compuestos tienen una amplia gama de actividades farmacológicas. Las tiazolo [3,2-a]piridinas, aunque menos accesibles y poco estudiadas, prometen ser moléculas biológicamente activas. Los investigadores han explorado sus actividades antimicrobianas, apoptóticas y antitumorales . Además, algunas tiazolopiridinas son inhibidores de la ADN girasa y la glicoproteína del SARS-CoV-2. Estos hallazgos sugieren posibles aplicaciones en el diseño y desarrollo de fármacos.

Propiedades Antimicrobianas

Los derivados del tiazol, incluidos los que contienen el núcleo tiazolo [3,2-a]piridina, han demostrado actividad antimicrobiana. Por ejemplo, el compuesto 4 con un grupo 3,4-dimetoxifenilo en la cuarta posición del anillo de tiazol exhibió una potente actividad inhibitoria contra microorganismos . La investigación adicional podría explorar su uso como agentes antimicrobianos.

Aplicaciones Antivirales

Las 5-aminopirazoles basadas en benzamida y sus heterociclos fusionados, que comparten similitudes estructurales con las tiazolopiridinas, han mostrado una notable actividad antiviral contra el virus de la influenza H5N1. Esto sugiere que compuestos como N-(2-(2-(2-fluorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-4-metoxibenzamida también podrían tener un potencial antiviral.

Investigación Anticancerígena

Explorar nuevos derivados para aplicaciones anticancerígenas es esencial. Las tiazolo [3,2-a]piridinas, debido a su estructura única, podrían investigarse más a fondo por sus propiedades antitumorales. Se ha demostrado una alta actividad antitumoral para estos compuestos, lo que los convierte en candidatos interesantes para la terapia del cáncer .

Materiales Orgánicos Funcionales

Más allá de sus actividades biológicas, las tiazolopiridinas son valiosas como materiales orgánicos funcionales. Los investigadores han explorado su uso en diversas aplicaciones, como sensores, catalizadores y dispositivos optoelectrónicos. Sus propiedades químicas únicas las convierten en bloques de construcción versátiles para materiales funcionales .

Otros Usos Potenciales

Las tiazolo [3,2-a]piridinas pueden tener aplicaciones adicionales que justifican la investigación. Los investigadores deben explorar sus propiedades en campos como la ciencia de los materiales, la electrónica orgánica y la química supramolecular.

En resumen, this compound es prometedor en diversos campos científicos. Su estructura única y sus actividades biológicas lo convierten en un tema emocionante para futuras investigaciones y desarrollo. 🌟 .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allow it to make specific interactions with different target receptors . This suggests that the compound may bind to its targets and modulate their activity, leading to its observed effects.

Biochemical Pathways

Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its ADME properties.

Result of Action

The reported pharmacological activities of similar compounds suggest that the compound may have a variety of effects at the molecular and cellular level, including inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, reducing oxidative stress, inhibiting viral replication, and inhibiting the activity of certain enzymes .

Análisis Bioquímico

Biochemical Properties

Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . These findings suggest that N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazoles , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-27-15-8-6-13(7-9-15)19(26)22-11-10-14-12-28-20-23-18(24-25(14)20)16-4-2-3-5-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYDNVSARHDLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

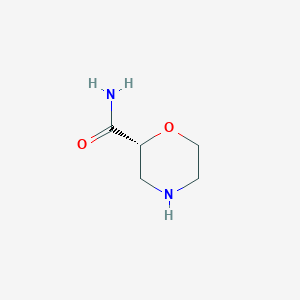

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)

![5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2379932.png)

![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)